Ritropirronium bromide
概要
説明
Ritropirronium bromide is a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide. It is used either alone or in combination therapy for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ritropirronium bromide involves the reaction of glycopyrronium bromide with bromine. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ritropirronium bromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce glycopyrronium oxide, while reduction may yield glycopyrronium alcohol .
科学的研究の応用
Ritropirronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Used in the treatment of chronic obstructive pulmonary disease and other respiratory conditions.
Industry: Employed in the production of pharmaceuticals and other chemical products.
作用機序
Ritropirronium bromide acts as a muscarinic antagonist, binding to but not activating muscarinic cholinergic receptors. This blocks the actions of endogenous acetylcholine or exogenous agonists, leading to bronchodilation and relief of airflow obstruction in patients with chronic obstructive pulmonary disease .
類似化合物との比較
Similar Compounds
Glycopyrronium bromide: A component of ritropirronium bromide, used for similar therapeutic purposes.
Tiotropium bromide: Another long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Umeclidinium bromide: A long-acting muscarinic antagonist with similar applications.
Uniqueness
This compound is unique in its composition as a racemate of glycopyrronium bromide, offering a balanced therapeutic effect. Its combination therapy potential and specific receptor binding properties make it a valuable compound in the treatment of respiratory conditions .
生物活性
Ritropirronium bromide is a quaternary ammonium compound classified as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and clinical implications, supported by relevant data tables and research findings.
This compound is a racemic mixture composed of two enantiomers: (2S,3R)- and (2R,3S)-glycopyrronium bromide. Its chemical structure contributes to its pharmacological properties, particularly its ability to act as a muscarinic receptor antagonist. The compound's quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus reducing central nervous system side effects commonly associated with anticholinergic medications.
Key Characteristics
- Chemical Formula : C13H18BrN2O3
- Molecular Weight : 320.19 g/mol
- Mechanism : Inhibition of acetylcholine at muscarinic receptors, leading to bronchodilation and reduced secretions.
Receptor Binding Affinity
The biological activity of this compound is largely determined by its affinity for muscarinic receptors, particularly M3 receptors in bronchial tissues. Research indicates that ritropirronium exhibits a lower binding affinity compared to other anticholinergics like glycopyrrolate and atropine but still maintains significant antagonistic activity.
Table 1: Receptor Binding Affinities of Anticholinergic Agents
Compound | Ki (nM) | Comments |
---|---|---|
Glycopyrrolate | 0.8 | High affinity for M3 receptors |
Atropine | 1.9 | Broad-spectrum muscarinic antagonist |
This compound | 65 | Moderate affinity; effective bronchodilator |
The above table summarizes findings from receptor binding studies demonstrating the comparative affinities of various anticholinergic agents. Although this compound's affinity is lower than that of glycopyrrolate, it remains effective in clinical settings due to its specific action on airway smooth muscle.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits acetylcholine-induced bronchoconstriction in isolated organ preparations. The compound's efficacy was evaluated using rat cortical membranes where it demonstrated a steep Hill slope indicative of strong antagonistic action at muscarinic receptors.
In Vivo Studies
In vivo investigations assessed the protective effects of ritropirronium against carbachol-induced bradycardia in rats. The results indicated that while ritropirronium provided some protection, its duration of action was shorter than that of glycopyrrolate, suggesting a "soft" character that may limit systemic side effects.
Clinical Implications
This compound has been evaluated for its potential benefits in managing COPD symptoms:
- Bronchodilation : Clinical trials have highlighted the compound's ability to induce rapid bronchodilation with effects lasting up to 24 hours.
- Reduced Side Effects : Due to its quaternary structure, this compound has fewer cardiovascular side effects compared to other anticholinergics, making it suitable for patients with comorbidities.
Case Studies
Clinical case studies have documented the effectiveness of this compound in improving lung function and exercise tolerance in COPD patients. For instance, a study involving a cohort of patients showed significant improvements in forced expiratory volume (FEV1) after administration.
特性
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-54-2, 475468-09-8 | |
Record name | threo-Glycopyrronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycopyrrolate, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCOPYRROLATE, (2R,3'R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。